molecular formula C22H34NP B12890834 (1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine

(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine

Katalognummer: B12890834
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: SETKOIBVPCXJGB-VWNXMTODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine is a chiral phosphine ligand used in various chemical reactions. Its unique stereochemistry makes it valuable in asymmetric synthesis, where the spatial arrangement of atoms is crucial for the desired reaction outcome.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine typically involves the reaction of cyclohexylamine with a phosphine precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through specific reaction pathways .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine is widely used in scientific research due to its unique properties:

Wirkmechanismus

The mechanism of action of (1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine involves its interaction with specific molecular targets, such as metal catalysts or enzymes. The compound’s chiral nature allows it to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over another. This stereoselectivity is crucial in applications where the spatial arrangement of atoms affects the biological or chemical activity of the product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine stands out due to its specific chiral configuration and its ability to act as a versatile ligand in asymmetric synthesis. Its unique structure allows it to interact with a wide range of substrates and catalysts, making it a valuable tool in both academic and industrial research .

Eigenschaften

Molekularformel

C22H34NP

Molekulargewicht

343.5 g/mol

IUPAC-Name

(1S,2R)-N,N-dicyclohexyl-1-phenylphospholan-2-amine

InChI

InChI=1S/C22H34NP/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-24(22)21-15-8-3-9-16-21/h3,8-9,15-16,19-20,22H,1-2,4-7,10-14,17-18H2/t22-,24+/m1/s1

InChI-Schlüssel

SETKOIBVPCXJGB-VWNXMTODSA-N

Isomerische SMILES

C1CCC(CC1)N([C@H]2CCC[P@]2C3=CC=CC=C3)C4CCCCC4

Kanonische SMILES

C1CCC(CC1)N(C2CCCCC2)C3CCCP3C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.